6-Hydroxy-5-methoxy-1-indanone
Overview
Description
6-Hydroxy-5-methoxy-1-indanone is an organic compound with the molecular formula C10H10O3 It is a derivative of indanone, characterized by the presence of hydroxy and methoxy groups on the indanone core
Mechanism of Action
Target of Action
It has been used in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which can act as potent chk-1 inhibitors . CHK-1 is a serine/threonine-specific protein kinase that coordinates the DNA damage response (DDR) and cell cycle checkpoint response .
Mode of Action
Its derivatives, 1,4-dihydroindeno[1,2-c]pyrazoles, can inhibit chk-1, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Its derivatives can inhibit chk-1, a key player in dna damage response pathways . By inhibiting CHK-1, these compounds can disrupt the cell cycle checkpoint response, leading to uncontrolled cell proliferation .
Result of Action
Its derivatives have shown potential in inhibiting the growth of cancer cells by targeting chk-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methoxy-1-indanone typically involves the functionalization of the indanone core. One common method is the alkylation of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with methoxy-substituted alkyl halides under basic conditions . Another approach involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol to yield 2,6-dibromophenyl 3-chloropropionate, which can be further processed to obtain the desired indanone derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-methoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of 6-methoxy-5-oxo-1-indanone.
Reduction: Formation of 6-hydroxy-5-methoxy-1-indanol.
Substitution: Various substituted indanone derivatives depending on the electrophile used.
Scientific Research Applications
6-Hydroxy-5-methoxy-1-indanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
5-Methoxy-1-indanone: Similar structure but lacks the hydroxy group.
6-Hydroxy-1-indanone: Similar structure but lacks the methoxy group.
5-Hydroxy-1-indanone: Similar structure but lacks the methoxy group.
Uniqueness: 6-Hydroxy-5-methoxy-1-indanone is unique due to the presence of both hydroxy and methoxy groups on the indanone core.
Properties
IUPAC Name |
6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMSMHGLKFCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283405 | |
Record name | 6-hydroxy-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90843-62-2 | |
Record name | 90843-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-hydroxy-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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